molecular formula C16H22N4OS B5780336 3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5780336
M. Wt: 318.4 g/mol
InChI Key: ITAVEMICMRHWRV-UHFFFAOYSA-N
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Description

3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has shown potential as a therapeutic agent. It belongs to the class of quinazolinone derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic activities may be mediated through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response and pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone have been investigated in various studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in animal models of inflammation. It has also been reported to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), in animal models of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potent anti-inflammatory and analgesic activities. It can be used as a tool compound to investigate the role of COX enzymes in the inflammatory response and pain perception. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Another direction is to explore its anti-tumor activities and its potential as a cancer therapeutic agent. Additionally, the development of more soluble derivatives of this compound may improve its bioavailability and pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been reported in the literature. The method involves the reaction of 2-amino-4(3H)-quinazolinone with ethyl 4-bromobutyrate in the presence of potassium carbonate to yield ethyl 2-amino-4-(4-ethyl-1-piperazinyl)butyrate. This intermediate is then reacted with carbon disulfide and potassium hydroxide to afford 3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.

Scientific Research Applications

The potential therapeutic applications of 3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone have been investigated in various scientific studies. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor activities. In addition, it has been reported to exhibit potent inhibitory effects on the growth of human cervical cancer cells.

properties

IUPAC Name

3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-2-18-7-9-19(10-8-18)11-12-20-15(21)13-5-3-4-6-14(13)17-16(20)22/h3-6H,2,7-12H2,1H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAVEMICMRHWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-ethylpiperazino)ethyl]-2-sulfanyl-4(3H)-quinazolinone

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